molecular formula C10H9N3OS B2667943 5-Amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile CAS No. 890091-83-5

5-Amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile

Cat. No.: B2667943
CAS No.: 890091-83-5
M. Wt: 219.26
InChI Key: BMDYXNIKEOZESQ-UHFFFAOYSA-N
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Description

5-Amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with an ethyl group, an oxazole ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile typically involves the formation of the thiophene and oxazole rings followed by their coupling. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the desired product formation .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the amino group under basic conditions.

Major Products

Scientific Research Applications

5-Amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The thiophene and oxazole rings can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile is unique due to the presence of both thiophene and oxazole rings, which confer distinct chemical and biological properties. The combination of these heterocycles in a single molecule allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and material science .

Properties

IUPAC Name

5-amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-2-6-3-4-8(15-6)9-7(5-11)10(12)14-13-9/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDYXNIKEOZESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NOC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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